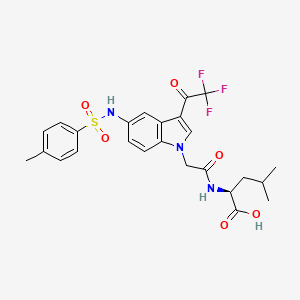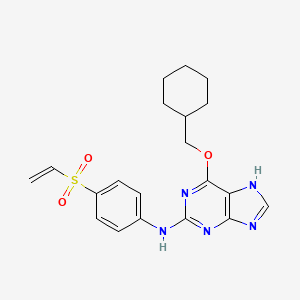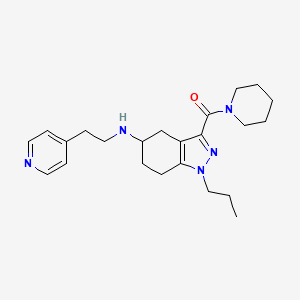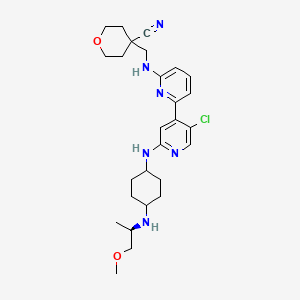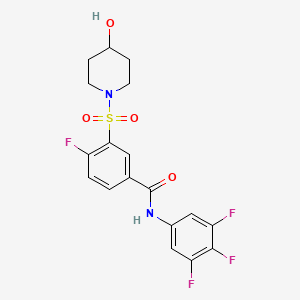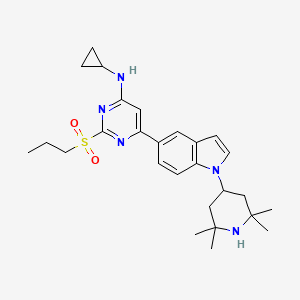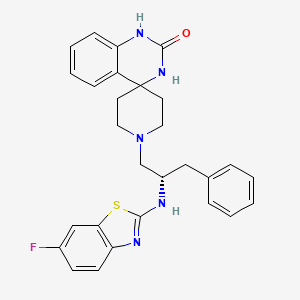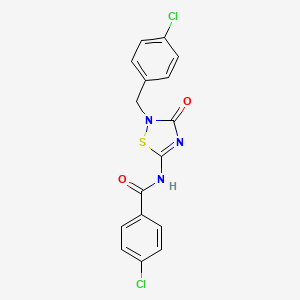
OP-3633
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OP-3633 is a potent and selective steroidal glucocorticoid receptor antagonist. It has an IC50 value of 29 nM, indicating its high efficacy in inhibiting glucocorticoid receptor transcriptional activity . This compound exhibits low progesterone receptor agonism and androgen receptor antagonism, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
The synthesis of OP-3633 involves structure-based modification of mifepristone, a known glucocorticoid receptor antagonist . The addition of a methyl group at the C10 position of the steroid significantly impacts progesterone receptor and androgen receptor activity . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure high purity and efficacy .
Analyse Des Réactions Chimiques
OP-3633 undergoes various chemical reactions, primarily involving its interaction with glucocorticoid receptors. It exhibits low progesterone receptor agonism with an EC50 higher than 2500 nM and low androgen receptor antagonism with an IC50 of 1135 nM . The major products formed from these reactions are the inhibited glucocorticoid receptor complexes, which prevent the transcriptional activity of glucocorticoid-responsive genes .
Applications De Recherche Scientifique
OP-3633 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of glucocorticoid receptors in various biological processes, including metabolism, cell growth, differentiation, apoptosis, inflammation, and nervous system activities . In medicine, this compound is being evaluated for its potential to overcome resistance to chemotherapy in various solid tumors, including ovarian cancer, triple-negative breast cancer, pancreatic cancer, non-small-cell lung cancer, and urological cancers . Its ability to inhibit glucocorticoid receptor transcriptional activity makes it a valuable tool for understanding the mechanisms of therapy resistance and developing new therapeutic strategies .
Mécanisme D'action
OP-3633 exerts its effects by antagonizing the glucocorticoid receptor. Upon binding to the glucocorticoid receptor, this compound prevents the receptor from translocating into the nucleus and binding to glucocorticoid response elements and other transcription factors such as NF-κB and AP1 . This inhibition of glucocorticoid receptor transcriptional activity leads to the downregulation of genes involved in metabolism, cell growth, differentiation, apoptosis, inflammation, and nervous system activities . The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway and its downstream effectors .
Comparaison Avec Des Composés Similaires
OP-3633 is compared with other glucocorticoid receptor antagonists, such as mifepristone. While mifepristone is a potent steroidal glucocorticoid receptor antagonist, this compound exhibits increased selectivity against progesterone and androgen receptors, improved cytochrome P450 inhibition profile, and significantly improved pharmacokinetic properties . Other similar compounds include various mifepristone derivatives that have been synthesized to enhance selectivity and efficacy . The uniqueness of this compound lies in its high selectivity and improved pharmacokinetic properties, making it a promising candidate for clinical evaluation .
Propriétés
Numéro CAS |
2102494-14-2 |
|---|---|
Formule moléculaire |
C30H39NO2 |
Poids moléculaire |
445.647 |
Nom IUPAC |
(8S,9R,10R,11S,13S,14S,17S)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-10,13-dimethyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3Hcyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H39NO2/c1-6-15-30(33)17-14-26-24-12-9-21-18-23(32)13-16-28(21,2)27(24)25(19-29(26,30)3)20-7-10-22(11-8-20)31(4)5/h7-8,10-11,18,24-27,33H,9,12-14,16-17,19H2,1-5H3/t24-,25+,26-,27+,28-,29-,30-/m0/s1 |
Clé InChI |
LJUSMSPTDKGAFT-LMNHVJTASA-N |
SMILES |
O=C1CC[C@]2(C)[C@@]3([H])[C@@H](C4=CC=C(N(C)C)C=C4)C[C@]5(C)[C@@](C#CC)(O)CC[C@@]5([H])[C@]3([H])CCC2=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
OP-3633; OP 3633; OP3633; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)
